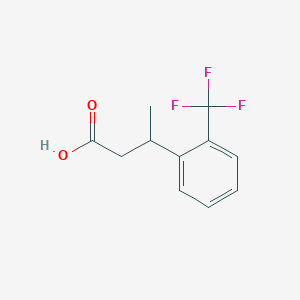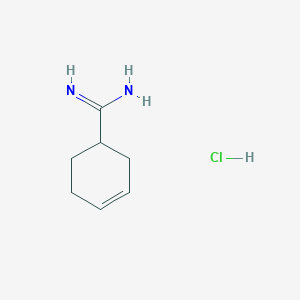![molecular formula C11H16N2O2S B1454047 [5-Ethyl-3-(morpholin-4-ylcarbonyl)-2-thienyl]amine CAS No. 1099685-01-4](/img/structure/B1454047.png)
[5-Ethyl-3-(morpholin-4-ylcarbonyl)-2-thienyl]amine
説明
[5-Ethyl-3-(morpholin-4-ylcarbonyl)-2-thienyl]amine , also known by its chemical formula C₁₁H₁₆N₂O₂S , is a compound with intriguing properties. It falls within the category of heterocyclic amines , characterized by a sulfur-containing thienyl ring and a morpholine moiety. This compound has garnered interest in proteomics research and pharmaceutical testing .
科学的研究の応用
Synthesis and Chemical Properties
Synthesis and Derivatives Formation [5-Ethyl-3-(morpholin-4-ylcarbonyl)-2-thienyl]amine and its derivatives have been subjects of interest in chemical synthesis due to their structural complexity and potential for various applications. Bektaş et al. (2007) detailed the synthesis of novel triazole derivatives incorporating morpholine components, noting their antimicrobial activities, highlighting the compound's relevance in medicinal chemistry (Bektaş et al., 2007). Similarly, Lei et al. (2017) synthesized 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, emphasizing their importance as intermediates inhibiting tumor necrosis factor alpha and nitric oxide, indicating the compound's potential in cancer research (Lei et al., 2017).
Chemical Reactions and Transformations The compound's versatility in undergoing various chemical reactions has been documented. Xu et al. (2015) developed a novel one-pot, three-component Wittig–SNAr approach to synthesize derivatives of ethyl acrylates and their analogues starting from compounds like morpholino-1-yl, emphasizing the method's high stereoselectivity and yield (Xu et al., 2015). Similarly, Sancak et al. (2007) synthesized novel compounds involving morpholine, analyzing their structural properties and theoretical results, indicating the compound's utility in coordination chemistry and material science (Sancak et al., 2007).
Biological Activities and Applications
Antimicrobial and Antifungal Activities The antimicrobial and antifungal potential of derivatives of [5-Ethyl-3-(morpholin-4-ylcarbonyl)-2-thienyl]amine has been a significant area of research. Bektaş et al. (2007) synthesized compounds involving morpholine and screened them for antimicrobial activities, with some showing good or moderate activities against test microorganisms (Bektaş et al., 2007). Balamurugan et al. (2009) synthesized a series of novel 2-amino-5-arylthieno[2,3-b]thiophenes involving morpholine and evaluated them for in vitro activity against Mycobacterium tuberculosis, showcasing the compound's relevance in the fight against tuberculosis (Balamurugan et al., 2009).
Anti-Inflammatory and Analgesic Properties Derivatives of [5-Ethyl-3-(morpholin-4-ylcarbonyl)-2-thienyl]amine have been studied for their potential anti-inflammatory and analgesic effects. Nithinchandra et al. (2012) prepared a series of compounds involving morpholine and screened them for anti-inflammatory and analgesic activities, with promising results, indicating the compound's potential in developing new therapeutic agents (Nithinchandra et al., 2012).
特性
IUPAC Name |
(2-amino-5-ethylthiophen-3-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-2-8-7-9(10(12)16-8)11(14)13-3-5-15-6-4-13/h7H,2-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHSDPZUYNXHTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)N)C(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Ethyl-3-(morpholin-4-ylcarbonyl)-2-thienyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



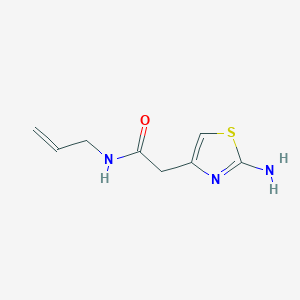
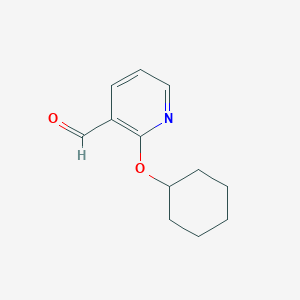
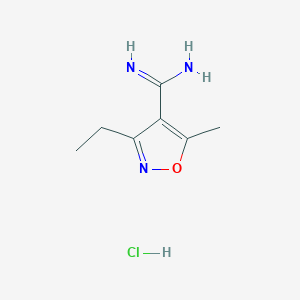
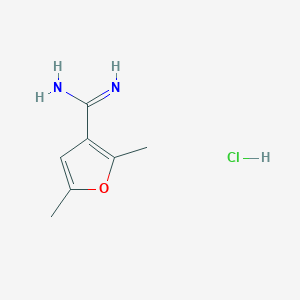
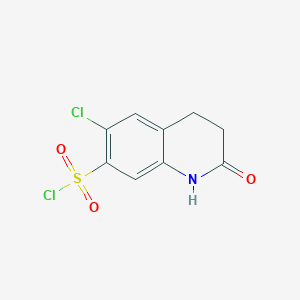
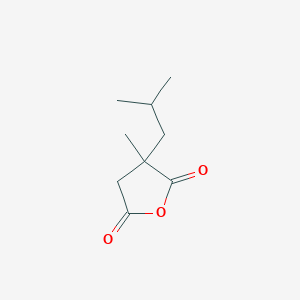
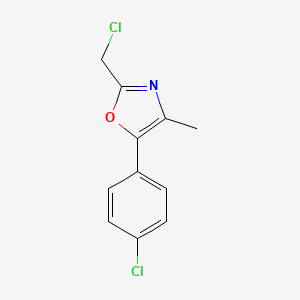
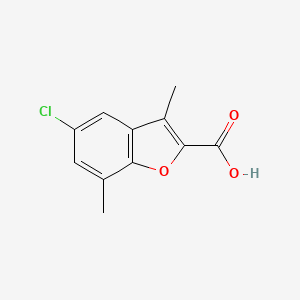
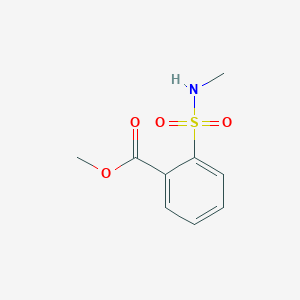
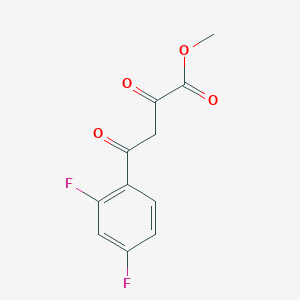
![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}aniline](/img/structure/B1453979.png)

